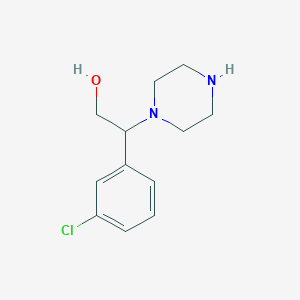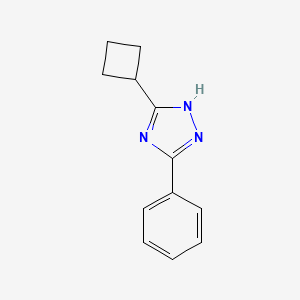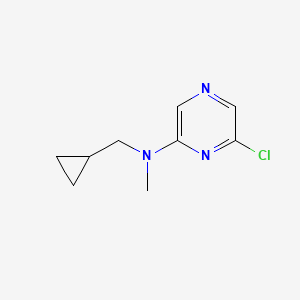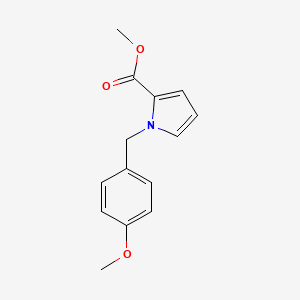
Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and reaction conditions .Chemical Reactions Analysis
This involves identifying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, redox reactions, etc .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral data .Wirkmechanismus
Target of Action
Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, also known as Methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate, is a complex compound with potential therapeutic applications. These enzymes play crucial roles in various biochemical pathways and are considered promising targets for disease-modifying therapies .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent bonding . The compound’s interaction with its targets could lead to changes in the conformation or activity of these enzymes, thereby altering their function .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of BACE could reduce the formation of amyloid-beta (Aβ) plaques, a key feature of Alzheimer’s disease . Modulation of GSK3β activity could influence tau phosphorylation, another critical aspect of Alzheimer’s disease pathology . Additionally, the compound could affect other pathways related to neuroinflammation and neurogenesis .
Result of Action
The molecular and cellular effects of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound effectively inhibits BACE and modulates GSK3β activity, it could potentially reduce Aβ plaque formation and tau phosphorylation, respectively . This could result in improved neuronal function and reduced neurodegeneration .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-12-7-5-11(6-8-12)10-15-9-3-4-13(15)14(16)18-2/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDUUWCBGIIELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743105 | |
| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate | |
CAS RN |
900152-50-3 | |
| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{[1-(3-bromophenyl)ethyl]amino}acetate](/img/structure/B1427607.png)

![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)
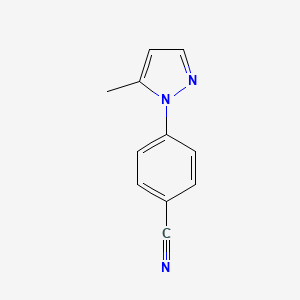
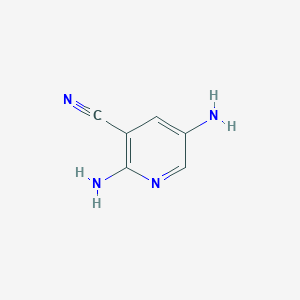
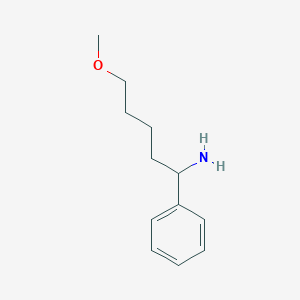
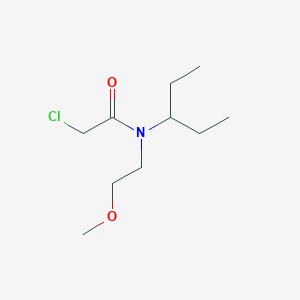
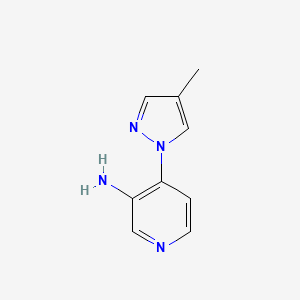
![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
